molecular formula C7H8BrNO2S B13313180 (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid

(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid

Cat. No.: B13313180
M. Wt: 250.12 g/mol
InChI Key: MIRMBMMUZWKRCO-LURJTMIESA-N
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Description

(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is a chiral β-amino acid derivative featuring a brominated thiophene moiety. The compound’s stereochemistry at the C3 position (S-configuration) and the presence of a 4-bromo-substituted thiophene ring distinguish it from simpler amino acids. This compound is likely explored in medicinal chemistry for its structural novelty, particularly in targeting enzymes or receptors sensitive to halogenated motifs.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H,10,11)/t6-/m0/s1

InChI Key

MIRMBMMUZWKRCO-LURJTMIESA-N

Isomeric SMILES

C1=C(C(=CS1)Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(C(=CS1)Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of thiophene derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromothiophene can then be coupled with an amino acid derivative through various condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino acid side chain play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid, emphasizing substituent effects and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid 4-bromo-thiophen-3-yl C₇H₈BrNO₂S 264.11 (calculated) Bromine enhances halogen bonding; thiophene improves π-π interactions -
(3S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride 4-chloro-phenyl C₉H₁₁Cl₂NO₂ 236.10 Chlorine offers moderate electronegativity; phenyl increases hydrophobicity
(3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid 3,4-dichloro-phenyl C₉H₉Cl₂NO₂ 248.08 (calculated) Dichloro substitution enhances lipophilicity and steric bulk
(3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride 3-iodo-phenyl C₉H₁₁ClINO₂ 327.55 Iodine’s polarizability may aid in radiolabeling or imaging applications
(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride 3-methoxycarbonyl-phenyl C₁₁H₁₄ClNO₄ 259.69 Ester group introduces polarity and metabolic instability

Key Observations:

Halogen Effects: Bromine (target compound) balances electronegativity and polarizability, making it versatile in drug design.

Aromatic Ring Modifications :

  • Thiophene (target compound) vs. phenyl: Thiophene’s sulfur atom may engage in sulfur-π or hydrogen-bonding interactions, altering binding affinity compared to purely hydrocarbon phenyl rings ().

Functional Group Additions :

  • The methoxycarbonyl group () introduces an ester moiety, which could enhance solubility in polar solvents but may reduce metabolic stability due to esterase susceptibility.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve crystallinity and stability but alter solubility profiles compared to free acids.

Biological Activity

(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is a unique amino acid derivative characterized by a brominated thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid is C₉H₈BrN₁O₂S, with a molecular weight of approximately 250.12 g/mol. The presence of the brominated thiophene ring enhances the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈BrN₁O₂S
Molecular Weight250.12 g/mol
Structural CharacteristicsAmino acid with brominated thiophene ring

Research indicates that (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid interacts with various molecular targets, influencing metabolic pathways and exhibiting therapeutic effects. The mechanisms through which this compound exerts its biological activity include:

  • Enzyme Interaction : The amino group facilitates hydrogen bonding, while the brominated thiophene engages in π–π interactions with aromatic residues in proteins, modulating enzyme activities.
  • Receptor Modulation : The compound may influence receptor signaling pathways, contributing to its biological effects.

Antimicrobial Properties

Studies have demonstrated that (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid exhibits significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research suggests that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its interaction with cellular receptors may lead to altered gene expression related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid reported a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the biological activity of (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acid, it is useful to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
(3S)-3-amino-3-(4-bromothiophen-3-yl)propanoic acidYesYes
(2R)-2-amino-3-(2-bromothiophen-2-yl)propanoic acidModerateLimited
(2R)-2-amino-3-(4-chlorothiophen-2-yl)propanoic acidYesModerate

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